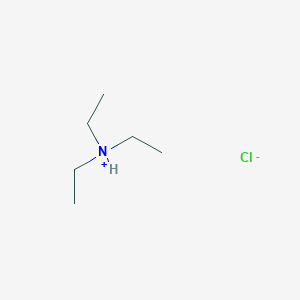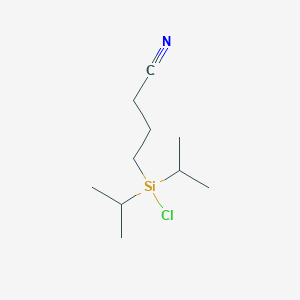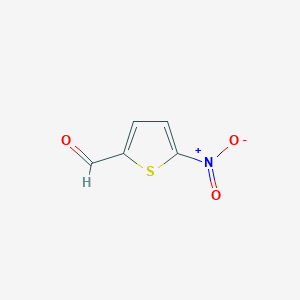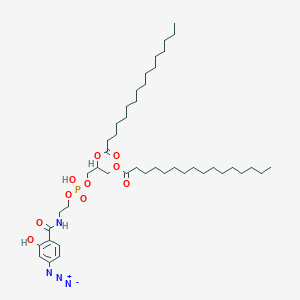
Asa-PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asa-PE, also known as Asarum europaeum L. extract, is a natural compound derived from the leaves of Asarum europaeum L. plant. It has been widely studied for its potential medicinal properties and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of Asa-PE is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. Asa-PE has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Asa-PE has been shown to have various biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory, antioxidant, and antimicrobial properties. Asa-PE has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Asa-PE in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Asa-PE has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using Asa-PE in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for Asa-PE research. One of the future directions is to investigate the potential of Asa-PE in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another future direction is to explore the potential of Asa-PE as a natural antioxidant and anti-inflammatory agent. Additionally, further studies are needed to elucidate the mechanism of action of Asa-PE and to optimize its extraction and purification methods.
Conclusion:
In conclusion, Asa-PE is a natural compound derived from the leaves of Asa-PE europaeum L. plant. It has shown promising results in various scientific research studies and has been studied for its potential therapeutic properties. Asa-PE has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential in the treatment of various diseases. Further research is needed to elucidate the mechanism of action of Asa-PE and to explore its potential in various therapeutic applications.
Synthesis Methods
Asa-PE is extracted from the leaves of Asa-PE europaeum L. plant using various extraction techniques, including maceration, Soxhlet extraction, and supercritical fluid extraction. The extracted compound is then purified using different chromatographic methods, such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Asa-PE has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Asa-PE has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
properties
CAS RN |
114747-15-8 |
|---|---|
Product Name |
Asa-PE |
Molecular Formula |
C44H77N4O10P |
Molecular Weight |
853.1 g/mol |
IUPAC Name |
[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54) |
InChI Key |
HVDKSGGZKJJZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |
synonyms |
1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine ASA-PE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




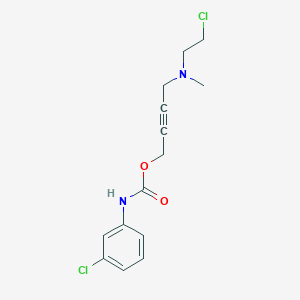

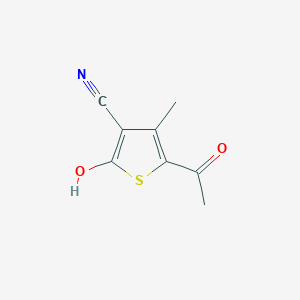
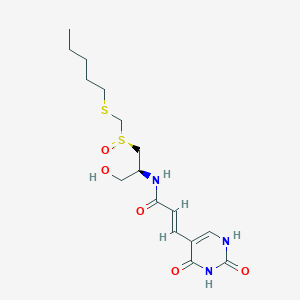
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)

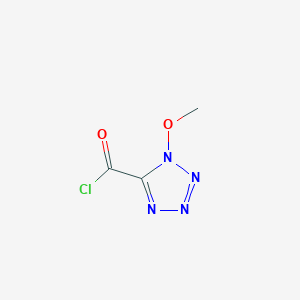
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
